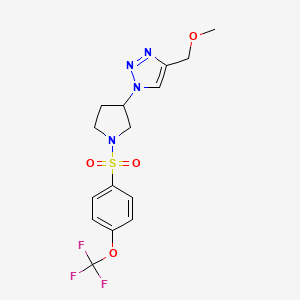![molecular formula C18H19FN4O5S B2473862 5-((3-((6-éthyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3-méthylbenzo[d]oxazol-2(3H)-one CAS No. 2034363-31-8](/img/structure/B2473862.png)
5-((3-((6-éthyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3-méthylbenzo[d]oxazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is a synthetic compound primarily used in research for its unique chemical properties and biological activities. This compound is noteworthy for its pyrimidine, pyrrolidine, sulfonyl, and oxazol rings, contributing to its diverse functionality.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Biology: In biological research, it is used to investigate its effects on cellular processes, particularly those involving its pyrimidine and sulfonyl components. Medicine: The compound has potential therapeutic applications due to its unique structure, which can interact with various biological targets, making it a candidate for drug development. Industry: Industrial applications include its use as an intermediate in the synthesis of other chemical products, demonstrating its versatility.
Méthodes De Préparation
Synthetic routes and reaction conditions: The synthesis of 5-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one typically involves several steps, including nucleophilic substitution, sulfonylation, and cyclization reactions. Specific conditions vary but often require an inert atmosphere, catalysts, and precise temperature control to ensure high yields and purity.
Industrial production methods
Industrial production of this compound often involves scaling up the laboratory methods using robust and cost-effective processes. Continuous flow chemistry and batch reactors are commonly employed to maintain consistency and efficiency in large-scale synthesis.
Analyse Des Réactions Chimiques
Types of reactions it undergoes: The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the multiple reactive sites present in its structure. Common reagents and conditions used in these reactions: Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often require controlled temperatures, specific solvents, and catalysts. Major products formed from these reactions: Depending on the reaction type, the major products can include oxidized or reduced forms of the compound, as well as derivatives with different substituents at the reactive sites.
Mécanisme D'action
The mechanism by which 5-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one exerts its effects is primarily through its interaction with specific molecular targets. These targets often include enzymes and receptors, where the compound's structure allows it to bind and modulate activity. Pathways involved include signal transduction and metabolic processes influenced by the compound's unique chemical groups.
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar structures, 5-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is unique due to the specific combination of its functional groups, contributing to its distinct reactivity and biological activity. Similar compounds:
5-((3-(pyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one
5-((3-(quinolin-8-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one
Each of these compounds shares a similar core structure but differs in specific substituents, impacting their chemical behavior and applications.
There you have it! This compound's multifaceted nature opens up a wide array of possibilities across various scientific fields. What specific aspect of this compound fascinates you the most?
Propriétés
IUPAC Name |
5-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O5S/c1-3-13-16(19)17(21-10-20-13)27-11-6-7-23(9-11)29(25,26)12-4-5-15-14(8-12)22(2)18(24)28-15/h4-5,8,10-11H,3,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIXDFBHCWEYHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2473779.png)


![(E)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2473784.png)
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide](/img/structure/B2473785.png)



![2-(butan-2-yl)-5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2473794.png)
![1-(4-chlorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2473795.png)
![(2Z)-N-(4-chlorophenyl)-2-[(4-methylphenyl)diazenyl]-2-[(4-methylphenyl)hydrazinylidene]acetamide](/img/structure/B2473796.png)
![3-methyl-2-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2473799.png)
![5-Acetyl-6-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridine-3-carbonitrile](/img/structure/B2473800.png)

